molecular formula C7H6N4S B1343112 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine CAS No. 35115-35-6

3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B1343112
CAS No.: 35115-35-6
M. Wt: 178.22 g/mol
InChI Key: KRBQJJDPWOTAQA-UHFFFAOYSA-N
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Description

Historical Development of Thiadiazole Heterocycles

Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The journey of thiadiazole chemistry began in the 19th century, with the first description of a 1,2,4-thiadiazole (B1232254) dating back to 1821. However, it was not until 1955 that this specific isomer was successfully synthesized and characterized. For a considerable period, thiadiazoles remained primarily a subject of academic curiosity. A significant milestone in the history of 1,2,4-thiadiazoles was the discovery of the first natural product containing this heterocyclic core in 1980.

The synthesis of the 1,2,4-thiadiazole ring has evolved over the years, with several methods being developed. These synthetic strategies include oxidative ring closure, multicomponent reactions, and [3+2]-cycloadditions. The stability of the 1,2,4-thiadiazole ring, attributed to its aromatic nature, makes it a reliable scaffold in the design of more complex molecules. uni.lu

Academic Significance of Pyridine-Thiadiazole Scaffolds in Research

The fusion of pyridine (B92270) and thiadiazole rings into a single molecular framework has garnered considerable attention within the scientific community, particularly in the field of medicinal chemistry. nih.gov Pyridine-thiadiazole derivatives are recognized for their diverse range of biological activities, making them attractive candidates for drug discovery and development. nih.govnih.gov The pyridine moiety often enhances the water solubility of these compounds, a desirable property for potential pharmaceutical agents. nih.gov

Researchers have extensively investigated the pharmacological potential of various pyridine-thiadiazole scaffolds. These studies have revealed a broad spectrum of biological activities, including:

Anticancer Activity: Numerous studies have demonstrated the potential of pyridine-thiadiazole derivatives as anticancer agents, with some compounds showing significant cytotoxicity against various cancer cell lines. acs.orgjapsonline.com

Anti-inflammatory Properties: The anti-inflammatory potential of these scaffolds is another area of active research, with some derivatives showing promising results in preclinical studies. nih.gov

Antimicrobial Effects: The search for new antimicrobial agents has also led researchers to explore pyridine-thiadiazole compounds, some of which have exhibited activity against various bacterial and fungal strains.

The academic significance of these scaffolds lies in their versatility and the ability to fine-tune their biological activity through chemical modification. This allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug design.

Isomeric Forms of Thiadiazoles and their Distinctive Research Areas

Thiadiazoles exist in four isomeric forms, distinguished by the relative positions of the sulfur and two nitrogen atoms within the five-membered ring. acs.org These isomers are 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). acs.org While they share the same elemental composition, their distinct atomic arrangements lead to different physicochemical properties and, consequently, different areas of research focus.

The 1,2,4- and 1,3,4-thiadiazole isomers have been the most extensively studied. uni.lu The 1,3,4-thiadiazole ring, in particular, is a well-known bioisostere of pyrimidine (B1678525) and is found in several clinically used drugs. nih.gov

IsomerKey Research Areas
1,2,3-ThiadiazoleAntifungal, Antiviral, Anticancer Agents researchgate.net
1,2,4-ThiadiazoleAnticancer, Anti-inflammatory, Antimicrobial Agents nih.gov
1,2,5-ThiadiazoleAntihypertensive, Anti-HIV, Antimicrobial Agents rdd.edu.iqresearchgate.net
1,3,4-ThiadiazoleAntimicrobial, Anti-inflammatory, Anticancer, Anticonvulsant Agents

Each isomer provides a unique scaffold for chemical synthesis, allowing researchers to explore a wide range of chemical space in the quest for new molecules with specific biological functions. The diverse applications of the different thiadiazole isomers underscore the importance of this class of heterocycles in contemporary chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-4-yl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBQJJDPWOTAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620249
Record name 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35115-35-6
Record name 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-4-yl)-1,2,4-thiadiazol-5-amine
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Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine

Direct synthesis of the target compound relies on cyclization reactions that form the 1,2,4-thiadiazole (B1232254) ring with the pyridin-4-yl and amine substituents pre-installed on the precursor fragments.

A prominent and efficient method for constructing the 5-amino-1,2,4-thiadiazole ring system involves the oxidative cyclization of N-carbamothioylamidine intermediates. These intermediates are typically generated in situ from the reaction of an amidine or a related precursor with a thiourea (B124793) or isothiocyanate.

One-pot procedures have been developed for the synthesis of 3-aryl-5-amino-1,2,4-thiadiazoles using readily available imidates and thioureas. rsc.org This methodology proceeds through a sequential base-mediated nucleophilic addition-elimination to form the N-carbamothioylamidine, which then undergoes an oxidative heterocyclization to yield the final product. rsc.org Molecular iodine is often employed as an inexpensive and environmentally benign oxidant for this key transformation. rsc.org Applying this logic to the target molecule, isonicotinamidine (B1297283) (the amidine of pyridine-4-carboxylic acid) would serve as the key precursor.

Table 1: Convergent Synthesis via Oxidative Cyclization

Precursor 1 Precursor 2 Intermediate Oxidant Product

This table illustrates a generalized pathway based on established synthesis for analogous compounds.

While hydrazinecarbothioamide (thiosemicarbazide) derivatives are common starting materials in the synthesis of nitrogen-sulfur heterocycles, they are predominantly used for the synthesis of the 1,3,4-thiadiazole (B1197879) isomeric ring system. nih.govorganic-chemistry.org The oxidative cyclization of thiosemicarbazides, often using reagents like ferric chloride (FeCl₃), typically leads to 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.govnih.gov

The synthesis of 1,2,4-thiadiazoles from hydrazine-based precursors is less direct and follows different mechanistic pathways than the straightforward cyclization seen for 1,3,4-thiadiazoles. Therefore, this route is not a standard method for obtaining the this compound scaffold.

Synthetic Approaches to Related Pyridine-Substituted 1,2,4-Thiadiazole Analogs

Once the core heterocycle is formed, it can be modified, or it can serve as a building block for more elaborate molecular architectures.

The 1,2,4-thiadiazole ring contains nitrogen atoms that can be targeted for alkylation. The π-electron distribution in the ring makes the carbon atoms (C3 and C5) electron-deficient and thus prone to nucleophilic attack, while the nitrogen atoms are sites for electrophilic attack. chemicalbook.com Specifically, electrophiles like alkyl halides preferentially attack the N4 position of the 1,2,4-thiadiazole ring to form quaternary salts. chemicalbook.com The pyridine (B92270) ring itself can also be a site for derivatization, though direct alkylation of the pyridine nucleus can be challenging and may require pre-functionalization or specific catalytic conditions to achieve regioselectivity, for instance at the C-4 position. nih.gov

The 5-amino group on the thiadiazole ring provides a reactive handle for the construction of fused heterocyclic systems. For instance, derivatives of 1,2,4-triazolo[3,4-b] chemicalbook.commdpi.combenthamdirect.comthiadiazine can be synthesized, which incorporate both triazole and thiadiazine rings. neliti.com The synthesis of novel triazolothiadiazole and triazolothiadiazine derivatives containing a pyridine moiety has been reported, demonstrating the utility of these scaffolds in creating complex molecules. benthamdirect.comresearchgate.net These reactions often involve the condensation of the amino group with reagents that provide the necessary atoms to form the new fused ring. For example, a 4-amino-5-thioxo-1,2,4-triazole derivative can be reacted with various electrophiles like phenacyl bromide or bromoacetic acid to yield fused triazolothiadiazine systems. benthamdirect.com

Table 2: Synthesis of Fused Pyridine-Substituted Triazolothiadiazoles

Starting Material Reagent Fused System
Pyridine-substituted 4-amino-5-thioxo-1,2,4-triazole Carbon disulfide chemicalbook.combenthamdirect.comresearchgate.netTriazolo[3,4-b] chemicalbook.commdpi.combenthamdirect.comthiadiazole

This table provides examples of reactions used to create fused systems from related precursors.

Reactivity and Functionalization of the Thiadiazole Ring System

The 1,2,4-thiadiazole ring is a five-membered, unsaturated, and aromatic heterocycle. chemicalbook.com Its chemical behavior is dictated by the arrangement and electronegativity of its constituent sulfur and nitrogen atoms.

The ring is considered a π-excessive heterocycle, but the electron density is low at the carbon atoms, C3 and C5. chemicalbook.com The π-electron density is lowest at the C5 position, making this site particularly susceptible to nucleophilic substitution. chemicalbook.com This inherent reactivity allows for the displacement of leaving groups at the C5 position, which is a key strategy for functionalization.

Conversely, the ring is generally not reactive towards electrophilic attack at the carbon atoms. Electrophiles instead preferentially attack the N4 nitrogen atom. chemicalbook.com The parent 1,2,4-thiadiazole compound is sensitive to acids, alkalis, oxidizing agents, and reducing agents. chemicalbook.com Substituents on the ring can significantly modulate its stability and reactivity.

Table 3: Reactivity Profile of the 1,2,4-Thiadiazole Ring

Position Electron Density Reactivity Toward Electrophiles Reactivity Toward Nucleophiles
C3 Low Low Moderate
C5 Lowest Low High (Facile Substitution)
N2 High Low Not targeted

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Methodological Frameworks for SAR and QSAR Studies

SAR and QSAR studies for thiadiazole derivatives, including those related to 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine, typically employ a combination of synthetic chemistry, biological screening, and computational modeling. The general approach involves synthesizing a series of analogs where specific parts of the molecule are systematically modified. These modifications can include altering substituent groups, changing their positions on the heterocyclic or aromatic rings, and introducing different linkers or functional groups.

The biological activity of these synthesized compounds is then evaluated through various in vitro and in vivo assays relevant to the therapeutic target of interest, such as anticonvulsant, adenosine (B11128) receptor binding, antiviral, kinase inhibition, and anticancer activities.

QSAR methodologies establish a mathematical relationship between the chemical properties of the compounds and their biological activities. semanticscholar.org This often involves calculating various molecular descriptors, such as electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and steric (e.g., Taft parameters) properties. semanticscholar.org Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed to analyze the impact of the shape and electrostatic potential of the molecules on their activity. semanticscholar.org These computational models help in predicting the activity of novel compounds and provide insights into the key structural features required for biological effect. semanticscholar.org

Substituent-Driven Modulations of Biological Activity Profiles

For thiadiazole derivatives, the nature and position of substituents play a critical role in their anticonvulsant activity. Studies on related 1,3,4-thiadiazole (B1197879) series have revealed that substitution at the 2- and 5-positions of the thiadiazole ring is a key determinant of activity. arjonline.org

The electronic properties of the substituents are particularly important. The introduction of electron-withdrawing groups, such as chloro or nitro groups, on an aromatic ring attached to the thiadiazole core has been shown to enhance anticonvulsant activity. ptfarm.plfrontiersin.org For instance, a 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole derivative demonstrated significant anticonvulsant effects. researchgate.net This suggests that reducing electron density at specific positions of the molecule can be beneficial for this biological activity.

Table 1: Positional and Electronic Effects on Anticonvulsant Activity of Thiadiazole Derivatives

Compound Series Substituent and Position Electronic Effect Observed Anticonvulsant Activity
2-amino-5-aryl-1,3,4-thiadiazoles 4-chloro on phenyl ring Electron-withdrawing High
2-amino-5-aryl-1,3,4-thiadiazoles 4-nitro on phenyl ring Electron-withdrawing High
2-amino-5-aryl-1,3,4-thiadiazoles 4-methoxy on phenyl ring Electron-donating Decreased

In the context of adenosine receptor modulation, substitutions on the this compound scaffold can significantly influence both affinity and selectivity for different receptor subtypes (A1, A2A, A3). For related thiadiazole and thiazole (B1198619) antagonists, modifications to the groups attached to the core heterocycle are critical.

SAR studies have indicated that the nature of the acylamino side chain at the 5-position is a key determinant of activity. For instance, replacing an aromatic benzamide (B126) with an aliphatic acetamide (B32628) or propionamide (B166681) can enhance binding affinity for the A3 adenosine receptor. nih.gov This suggests that the size and hydrophobicity of this substituent are finely tuned for optimal receptor interaction.

Furthermore, substitutions on the aromatic ring at the 3-position also play a vital role. A 4-methoxy substitution on a phenyl ring at this position has been shown to increase binding affinity for the A3 receptor by six-fold in some series. nih.gov The electronic nature of these substituents is important, with specific electronic properties favoring interaction with the A3 receptor. nih.gov The presence of a hydroxyl group at the para-position of a benzamide ring can lead to high affinity for the A1 receptor, likely through the formation of a hydrogen bond. nih.govnih.gov The stereochemistry of aliphatic substituents can also be a factor, with some receptor subtypes showing a preference for trans isomers over cis isomers in cyclohexyl derivatives. nih.gov

Table 2: Substituent Effects on Adenosine Receptor Affinity of Thiadiazole Analogs

Scaffold Position Substituent Receptor Subtype Effect on Affinity
5-amino group Aliphatic acyl (e.g., acetamide) A3 Increased
3-phenyl group 4-methoxy A3 Increased
Benzamide at 5-position 4-hydroxy A1 Increased

The antiviral activity of thiadiazole derivatives can be significantly modulated by the introduction of halogens and nitro groups. Studies on 2-amino-1,3,4-thiadiazole (B1665364) analogs have demonstrated that the presence of electron-withdrawing groups on an N-phenyl ring enhances anti-HIV activity. nih.gov

Specifically, the introduction of fluorine or a trifluoromethyl group to the phenyl ring resulted in improved antiviral potency compared to the unsubstituted phenyl derivative. nih.gov This highlights the positive contribution of halogenation to this biological activity. The position of these substituents also influences the activity, though the electronic and steric properties appear to be more dominant factors. nih.gov

Beyond halogens, other strong electron-withdrawing groups like the nitro group have also been shown to be beneficial. In one study, a derivative containing a nitrothiazole moiety exhibited potent inhibitory activity against Abl kinase, which is relevant to some viral replication cycles, and showed selective anticancer activity against a leukemia cell line. mdpi.com This suggests that the electronic modifications brought about by nitro groups can be a valuable strategy for enhancing antiviral potency.

Table 3: Influence of Halogenation and Nitro Groups on Antiviral Activity

Parent Compound Substituent Observed Antiviral Activity
2-(phenylamino)-1,3,4-thiadiazole Unsubstituted Phenyl Moderate
2-(phenylamino)-1,3,4-thiadiazole Fluorine on Phenyl Enhanced
2-(phenylamino)-1,3,4-thiadiazole Trifluoromethyl on Phenyl Enhanced

The 1,3,4-thiadiazole scaffold has been identified as a promising framework for the development of Abl tyrosine kinase inhibitors, which are crucial in the treatment of certain cancers like chronic myelogenous leukemia. SAR studies have revealed several key structural features necessary for potent inhibition.

A critical requirement for activity is the presence of a hydrogen bond donor-acceptor motif, which allows the inhibitor to interact with key amino acid residues in the ATP-binding site of the kinase. japsonline.comresearchgate.net Molecular docking simulations have shown that the thiadiazole ring itself can participate in these interactions. researchgate.net

Table 4: Structural Features for Abl Kinase Inhibition by Thiadiazole Derivatives

Structural Feature Role in Inhibition Example Moiety
Hydrogen bond donor-acceptor motif Interaction with kinase active site residues Amine and nitro groups
Hydrophobic groups Interaction with hydrophobic pockets Trifluoromethylphenyl, phenothiazine

The anticancer potential of thiadiazole derivatives is closely linked to their chemical structure, which dictates their cytotoxicity against various cancer cell lines. SAR studies have shown that the nature of the substituent on the phenyl ring attached to the thiadiazole core is a significant factor for cytotoxic activity. nih.gov

The selectivity of these compounds for cancer cells over normal cells is also a critical aspect of the structure-toxicity relationship. Some thiadiazole derivatives have shown good selectivity, indicating a favorable therapeutic window. nih.gov The cytotoxic potency, often measured as the IC50 value (the concentration required to inhibit the growth of 50% of cells), varies significantly with minor structural modifications, underscoring the importance of precise molecular design in developing effective and selective anticancer agents. nih.govtandfonline.com

Table 5: Structure-Toxicity (Cytotoxicity) of Substituted 1,3,4-Thiadiazoles against Cancer Cell Lines

Substituent on Phenyl Ring Cancer Cell Line Observed Cytotoxicity
3-chloro MCF-7 (Breast) High
4-chloro MCF-7 (Breast) High
4-hydroxy-3-methoxy HepG2 (Liver), MCF-7 (Breast) High
Benzyl HT-29 (Colon), MDA-MB-23 (Breast) Good

SAR in DNA-Interacting Compounds

The interaction of thiadiazole derivatives with DNA is a critical aspect of their potential therapeutic applications. The structure-activity relationship (SAR) of these compounds provides insights into how molecular modifications influence their DNA binding and helicase inhibition activities. For instance, studies on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, which are structurally related to the subject compound, have been conducted to explore their role as inhibitors of Bloom helicase (BLM), an enzyme crucial for maintaining genome integrity by resolving various DNA structures. nih.gov

The pyridine (B92270) moiety is particularly important for the activity of these compounds. SAR explorations involving the modification of the 4-pyridine group have shown that its position is crucial for inhibitory action against BLM. nih.gov Changing the pyridine nitrogen from the 4-position to the 2-position resulted in a loss of activity. nih.gov Similarly, replacing the pyridine ring with a phenyl group also led to inactivity. nih.gov However, moving the nitrogen to the 3-position of the pyridine ring yielded a compound with comparable activity to the parent 4-pyridine analog, indicating some flexibility in the precise location of the nitrogen atom for biological activity. nih.gov These findings underscore the essential role of the pyridine ring's nitrogen in the interaction with biological targets like DNA helicases. nih.govresearchgate.net

Furthermore, investigations into the mechanism of interaction between certain 1,3,4-thiadiazole derivatives and calf thymus-DNA (CT-DNA) have been performed using spectroscopic methods, confirming that these compounds can indeed bind to DNA. rsc.orgactascientific.com The binding is often intercalative, where the molecule inserts itself between the base pairs of the DNA double helix. actascientific.com The intrinsic binding constants (Kb) for some thiazole derivatives with CT-DNA have been found to be in the range of 10^5 M-1, indicating a strong interaction. actascientific.com

Table 1: SAR of Pyridine Moiety in BLM Helicase Inhibitors

Compound Modification Relative Activity Reference
Parent Compound (4-pyridine) Active nih.gov
Phenyl substitution Inactive nih.gov
2-Pyridine isomer Inactive nih.gov
3-Pyridine isomer Comparably Active nih.gov

Structural Features Governing Antioxidant and Antimitotic Effects

Thiadiazole derivatives are recognized for a broad spectrum of pharmacological properties, including antioxidant and anticancer (antimitotic) activities. nih.gov The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes, which is a favorable property for therapeutic agents. nih.govresearchgate.net

Antioxidant Effects: The antioxidant activity of thiadiazole derivatives is often associated with the presence of specific functional groups that can scavenge free radicals. Studies on 1,3,4-thiadiazole-derived ligands have demonstrated modest antioxidant activity. nih.gov The presence of phenolic fragments, such as resorcinol, attached to the thiadiazole core can contribute to this effect. nih.govmdpi.com The hydroxyl groups on the phenolic ring are key to the antioxidant capacity. For instance, one of the most active thiadiazole derivatives showed an antioxidant activity (IC50) of 0.13 mM, which was nearly three-fold lower (i.e., more potent) than the standard antioxidant TROLOX. nih.gov

Antimitotic Effects: The antimitotic, or antiproliferative, activity of thiadiazole derivatives has been extensively studied against various cancer cell lines. nih.govmdpi.com The structural features influencing this activity are diverse:

Substituents on the Thiadiazole Ring: The nature and position of substituents on the thiadiazole core significantly impact cytotoxicity. For example, in a series of 1,3,4-thiadiazole derivatives tested against breast cancer cells, a 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole compound showed the strongest antiproliferative activity. mdpi.com

Hybrid Molecules: Combining the thiadiazole ring with other heterocyclic systems like pyridine or triazole can enhance anticancer activity. nih.govmdpi.com A library of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality exhibited potent activity against breast, lung, and prostate cancer cell lines, with some compounds showing greater potency than the standard drug etoposide. nih.gov

Aryl Groups: The presence and substitution pattern of aryl groups attached to the thiadiazole ring are crucial. In one study, a 1,3,4-thiadiazole derivative with a specific aryl substitution was found to be the most promising against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines, even outperforming the reference drug. mdpi.com

The mechanism of antimitotic action can be multifaceted, including the inhibition of crucial enzymes like tubulin or heat shock protein 90 (Hsp90), leading to cell cycle arrest and apoptosis. nih.gov

QSAR Model Development and Validation for Thiadiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of compounds and their biological activities. ymerdigital.comsciforum.net For thiadiazole derivatives, QSAR models are developed to predict activities such as anticancer, anti-inflammatory, and enzyme inhibition, thereby guiding the design of new, more potent compounds. ymerdigital.comnih.govproquest.com

The development of a robust QSAR model follows several key steps. First, a dataset of thiadiazole derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. sciforum.net The three-dimensional structures of these molecules are then optimized using computational chemistry methods, such as semi-empirical or density functional theory (DFT) approaches. nih.govresearchgate.net Subsequently, a large number of molecular descriptors are calculated for each molecule. ymerdigital.com Using statistical techniques like multiple linear regression (MLR), a mathematical equation is generated that links a selection of these descriptors to the biological activity. sciforum.net The entire process is often performed in accordance with guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) to ensure the model's validity for regulatory purposes. sciforum.netbasicmedicalkey.com

Selection of Molecular Descriptors for Predictive Models

The selection of appropriate molecular descriptors is a critical step in building a predictive QSAR model. ymerdigital.com Descriptors are numerical values that represent different aspects of a molecule's structure and properties. For thiadiazole derivatives, a wide range of descriptors have been employed in QSAR studies, categorized as follows:

1D Descriptors: These are based on the molecular formula, such as molecular weight (MW) and atom counts. ymerdigital.comproquest.com

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural features. ymerdigital.com

3D Descriptors: These relate to the 3D geometry of the molecule and include properties like molecular volume (MV) and surface area (SAG). ymerdigital.comresearchgate.net

Physicochemical Descriptors: These represent key drug-like properties, including the logarithm of the partition coefficient (Log P), molar refractivity (MR), and polarizability (Pol). proquest.comresearchgate.net

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these descriptors provide insights into the electronic properties of the molecule. Common examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment (µ), hydration energy (HE), and net atomic charges on specific atoms (e.g., qC1). proquest.comresearchgate.netnih.gov

Feature selection methods, such as the Fisher score or best subset selection, are often used to identify the most relevant descriptors from a large pool, avoiding overfitting and creating a more interpretable model. ymerdigital.comsciforum.net

Table 2: Common Molecular Descriptors in Thiadiazole QSAR Models

Descriptor Type Examples Reference
Physicochemical Log P, Molar Refractivity (MR), Molecular Weight (MW) proquest.com, researchgate.net
Quantum Chemical HOMO/LUMO Energy, Dipole Moment (µ), Hydration Energy (HE) proquest.com, researchgate.net
Topological/3D Molecular Volume (MV), Surface Area (SAG) researchgate.net
Electronic Net Atomic Charges, Polarizability (Pol) proquest.com, researchgate.net

Statistical Validation Techniques in QSAR (e.g., Cross-validation)

Validation is a crucial step to ensure that a developed QSAR model is robust, reliable, and has good predictive power for new, untested compounds. basicmedicalkey.com A model with good statistical fit to the training data is not necessarily a good predictive model. Validation is typically divided into two main categories: internal and external validation. basicmedicalkey.com

Internal Validation: This process assesses the stability and robustness of the model using only the training set data. basicmedicalkey.com The most common technique for internal validation is cross-validation.

Leave-One-Out Cross-Validation (LOO-CV): In this method, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability is assessed using the cross-validated correlation coefficient (Q² or q²). researchgate.net

K-Fold Cross-Validation: The dataset is randomly divided into 'k' subsets (or folds). One subset is used as the validation set, and the other k-1 subsets are used for training. The process is repeated k times, with each subset used once as the validation set. nih.gov

Other internal validation methods include bootstrapping, where subsets of the data are repeatedly sampled with replacement to assess model stability, and response randomization (Y-randomization), which involves shuffling the biological activity data to ensure the original model's correlation is not due to chance. mdpi.com

External Validation: This is considered the "gold standard" of validation and assesses the model's ability to predict the activity of compounds that were not used in the model development at all. mdpi.comjcu.edu.au The initial dataset is split into a larger training set (typically 70-80% of the compounds) for model building and a smaller test set for validation. researchgate.net The model's performance on the test set is evaluated using metrics like the predictive R² (R²pred). nih.gov A high R²pred value indicates good external predictivity. mdpi.com

Table 3: Key Statistical Metrics for QSAR Model Validation

Metric Description Type of Validation Reference
Coefficient of determination; measures goodness-of-fit. Training Set Fit researchgate.net
Q² or q² Cross-validated R²; measures internal predictivity. Internal researchgate.net, researchgate.net
R²pred Predictive R² for the external test set; measures external predictivity. External nih.gov
RMSE Root Mean Square Error; measures the error of prediction. Internal/External researchgate.net

Mechanistic Insights into Biological Actions

Cellular and Sub-Cellular Mechanisms

Without data on its primary molecular targets, no information can be provided on the subsequent cellular or sub-cellular mechanisms of action for 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine.

DNA Interaction Modes and Cleavage Induction

While direct studies on this compound are specific, the broader class of thiadiazole derivatives has been investigated for its ability to interact with and damage DNA. The structural makeup of thiadiazoles, being a bioisostere of pyrimidine (B1678525), suggests a potential to interfere with DNA replication processes. mdpi.com Small molecules capable of hydrolyzing DNA are significant in the design of anticancer drugs. researchgate.net

The interaction with calf thymus DNA (CT-DNA) is a common method to assess the binding capabilities of such compounds. rsc.org Studies on related heterocyclic compounds containing pyridine (B92270) and thiazole (B1198619) moieties have shown that these molecules can bind to DNA, with intercalation being a possible mode of interaction. rsc.orgresearchgate.net This binding can lead to DNA cleavage, a mechanism that contributes to the cytotoxic effects of many therapeutic agents. researchgate.netresearchgate.net For instance, certain novel pyrimidine derivatives have demonstrated significant DNA cleavage activity, suggesting that the presence of electron-donating and withdrawing groups can influence their potency. researchgate.net The thiadiazole ring itself is considered a "hydrogen binding domain" and a "two-electron donor system," which may facilitate these interactions. nih.gov

Induction of Cell Differentiation (e.g., HL-60 cells)

The induction of differentiation in cancer cells is a key therapeutic strategy. Research has shown that certain thiadiazole derivatives can induce differentiation in human promyelocytic leukemia (HL-60) cells. nih.gov For example, the compound tiazofurin (B1684497) is known to induce myeloid differentiation in HL-60 cells by inhibiting inosine (B1671953) monophosphate dehydrogenase, which in turn reduces the guanine (B1146940) nucleotide pool. nih.gov This action leads to features consistent with neutrophilic differentiation. nih.gov

While specific studies on this compound are not detailed in the provided results, related thiadiazole compounds have shown efficacy. For instance, certain N-(5-(3,4-dihydroxyphenyl)-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide derivatives were found to induce cell death in HL-60 cells, likely through the activation of caspase-3 and caspase-8. mdpi.com This indicates that the thiadiazole scaffold is a promising backbone for the development of agents that can trigger differentiation and apoptosis in leukemia cell lines.

Anti-angiogenic Pathways (e.g., VEGF/VEGFR modulation in related compounds)

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) being a primary mediator. mdpi.comresearchgate.net Targeting VEGFR-2 is a key strategy in anti-angiogenic therapies. mdpi.comresearchgate.net The 1,2,4-thiadiazole (B1232254) and 1,3,4-thiadiazole (B1197879) moieties have been incorporated into compounds designed as VEGFR-2 inhibitors. mdpi.commdpi.com

Studies on various thiadiazole derivatives have demonstrated their potential to inhibit VEGFR-2. For example, a series of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine (B1198779) derivatives were discovered to have potent in vitro and in vivo anti-angiogenic activities. nih.gov Similarly, computational and in vitro studies have identified 1,3,4-thiadiazole derivatives as promising inhibitors of VEGFR-2, suggesting they can suppress angiogenesis. mdpi.comresearchgate.net Molecular docking studies have shown that the thiadiazole ring can play a crucial role in binding to the ATP-binding site of the VEGFR-2 kinase domain. mdpi.comresearchgate.netnih.gov The inhibition of VEGFR-2 blocks downstream signaling pathways, such as PI3K/AKT and MAPK, which are essential for endothelial cell proliferation, survival, and migration. mdpi.com

Broad-Spectrum Activity Analysis

The 1,2,4-thiadiazole scaffold is a versatile pharmacophore, and compounds containing this ring system exhibit a wide range of biological activities. researchgate.netmdpi.com This section outlines the broad-spectrum activities of this compound and related compounds, without delving into specific mechanisms.

Antimicrobial (Antibacterial, Antifungal)

Thiadiazole derivatives are well-documented for their significant antimicrobial properties against a variety of bacterial and fungal strains. researchgate.netnih.gov

Antibacterial Activity: Numerous studies have demonstrated the antibacterial effects of compounds containing the 1,3,4-thiadiazole ring. mdpi.comneliti.com They have shown activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). neliti.comresearchgate.net The nature of the substituent on the thiadiazole nucleus often dictates the potency of the antimicrobial activity. nih.gov

Antifungal Activity: The antifungal potential of thiadiazole derivatives is also significant. rsc.org Certain 1,3,4-thiadiazole derivatives have exhibited potent activity against various Candida species, including C. albicans, with some compounds showing efficacy comparable to the standard drug fluconazole. nih.gov The presence of specific substitutions, such as a 2,4-dichlorophenyl group, has been shown to enhance antifungal effects. nih.gov

Microorganism Activity of Related Thiadiazole Compounds
Staphylococcus aureusModerate to Significant Inhibition rsc.orgmdpi.comneliti.com
Bacillus subtilisModerate Inhibition nih.govneliti.com
Escherichia coliModerate Inhibition mdpi.comneliti.com
Candida albicansPotent Inhibition rsc.orgnih.gov
Aspergillus nigerModerate Inhibition neliti.com

Antiviral Activities

The antiviral potential of thiadiazole derivatives has been explored against several viruses. researchgate.net Research has shown that certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives possess anti-HIV-1 activity. nih.gov Furthermore, other synthesized 1,3,4-thiadiazole compounds have demonstrated inhibitory activity against the Tobacco Mosaic Virus (TMV), suggesting their potential application in agricultural contexts. nih.govmdpi.comresearchgate.net Specific derivatives have also shown activity against Herpes Simplex Virus-1, Sindbis virus, and Coxsackie virus B4. nih.gov

Virus Activity of Related Thiadiazole Compounds
Human Immunodeficiency Virus-1 (HIV-1)Inhibitory Activity nih.gov
Tobacco Mosaic Virus (TMV)Inhibitory Activity nih.govmdpi.com
Herpes Simplex Virus-1 (HSV-1)Antiviral Activity nih.gov
Sindbis VirusAntiviral Activity nih.gov
Coxsackie Virus B4Antiviral Activity nih.gov

Anticonvulsant Properties

The 1,3,4-thiadiazole nucleus is a recognized scaffold in the development of anticonvulsant agents. rsc.orgnih.govsphinxsai.com Several derivatives have shown significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. nih.govnih.gov The presence of specific structural features, such as a carboxamide moiety or particular halo-substituted phenyl rings attached to the thiadiazole core, has been associated with potent anticonvulsant effects with minimal neurotoxicity. sphinxsai.comnih.govarjonline.org

Anti-inflammatory Response Pathways

Currently, there is a notable absence of specific research findings detailing the anti-inflammatory response pathways directly associated with this compound in the available scientific literature. While the broader class of thiadiazole derivatives has been a subject of investigation for their potential pharmacological activities, including anti-inflammatory effects, specific mechanistic studies, and detailed data tables for this particular compound are not publicly documented.

The general anti-inflammatory activity of related heterocyclic compounds, such as various 1,3,4-thiadiazole and 1,2,4-triazole (B32235) derivatives, has been explored. These studies often suggest mechanisms involving the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or the modulation of pro-inflammatory cytokine production. However, without direct experimental evidence for this compound, any discussion of its specific molecular interactions, signaling cascade modulation, or target enzyme inhibition would be speculative.

Further research, including in vitro enzymatic assays, cell-based studies, and in vivo animal models, is required to elucidate the specific anti-inflammatory mechanisms of this compound. Such studies would be necessary to generate the detailed research findings and quantitative data needed to populate informative data tables regarding its activity on inflammatory pathways.

Computational and Theoretical Chemistry Approaches

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Elucidation of Ligand-Protein Interactions

Molecular docking studies with derivatives of 1,3,4-thiadiazole (B1197879) have been employed to elucidate their binding modes within the active sites of various protein targets. For instance, in studies of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives as potential COVID-19 inhibitors, docking analyses revealed key hydrogen bond interactions with amino acid residues such as GLU166, LEU141, CYS145, and GLY143 of the 6LU7 protein. nih.gov Similarly, docking of novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones into the active site of 14-demethylase (a key enzyme in mycobacterial cell wall synthesis) helped to rationalize their antimycobacterial activity. researchgate.net

For 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine, while specific docking studies are not widely published, it is anticipated that the pyridine (B92270) nitrogen and the exocyclic amine would be key hydrogen bond acceptors and donors, respectively. The thiadiazole ring can participate in various non-covalent interactions, including van der Waals forces and potential pi-stacking with aromatic residues in a protein's active site. Molecular dynamics simulations can further refine these static docking poses, providing insights into the stability of the ligand-protein complex over time and the role of solvent molecules in the binding event.

Computational Rationalization of SAR Observations

Computational studies can provide a structural basis for understanding Structure-Activity Relationship (SAR) observations. For a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives developed as inhibitors of Bloom Helicase, SAR studies revealed that modifications to the pyridine moiety and substitutions on a phenyl ring attached to the 2-amino group significantly impacted inhibitory potency. nih.govnih.gov For example, changing the pyridine to a phenyl group or altering the nitrogen's position from 4 to 2 resulted in a loss of activity. nih.gov

Computational docking of these analogs into a model of the Bloom Helicase active site could rationalize these findings. For instance, the superior activity of the 4-pyridyl isomer might be explained by a crucial hydrogen bond interaction between the pyridine nitrogen and a key residue in the active site, an interaction that is lost with a phenyl substituent or a 2-pyridyl isomer due to steric hindrance or improper orientation. Similarly, the observed enhancement in potency with specific substitutions on the phenyl ring could be attributed to favorable hydrophobic or electronic interactions with a corresponding sub-pocket in the enzyme.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions. These calculations can determine parameters like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

For a molecule like this compound, the HOMO and LUMO energies can indicate its susceptibility to electrophilic and nucleophilic attack, respectively. The electrostatic potential map can highlight regions of negative potential, likely around the nitrogen atoms of the pyridine and thiadiazole rings, which are prone to forming hydrogen bonds or coordinating with metal ions. Such calculations have been performed for related 1,3-thiazole and 1,3,4-thiadiazole derivatives to understand their molecular structure and reactivity. researchgate.netresearchgate.net

In Silico Predictions of Pharmacokinetic-Relevant Parameters for Research Compound Design

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties based on the molecular structure, helping to identify potential liabilities before resource-intensive experimental studies are undertaken. sci-hub.se

Various software platforms, such as SwissADME and QikProp, are used to calculate a range of molecular descriptors relevant to pharmacokinetics. researchgate.netijprajournal.com For a research compound like this compound, these tools can provide valuable predictions.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties

Property Predicted Value Implication for Drug-Likeness
Molecular Weight 178.22 g/mol Favorable (Lipinski's Rule: <500)
LogP (Octanol/Water) 1.0 - 1.5 Good balance of hydrophilicity/lipophilicity
Hydrogen Bond Donors 1 Favorable (Lipinski's Rule: ≤5)
Hydrogen Bond Acceptors 4 Favorable (Lipinski's Rule: ≤10)
Topological Polar Surface Area ~80 Ų Potentially good oral absorption
Blood-Brain Barrier Permeation Low to Moderate May or may not cross into the CNS
CYP450 Inhibition Likely inhibitor of some isoforms Potential for drug-drug interactions
Oral Bioavailability Moderate May be suitable for oral administration

Note: These are generalized predictions for a molecule with this structure and may vary depending on the specific algorithm used.

These in silico predictions are invaluable for guiding the design of new analogs. For example, if a high potential for metabolic instability is predicted, medicinal chemists can design derivatives that block the predicted sites of metabolism.

Computational Support for Mechanistic Hypothesis Generation

Computational methods can be pivotal in forming and testing hypotheses about a compound's mechanism of action. For instance, if experimental data suggests that this compound inhibits a particular enzyme, but the exact binding site is unknown, blind docking simulations can be performed to identify potential binding pockets on the protein surface.

Furthermore, if a compound is proposed to act as a kinase inhibitor, computational studies can model its binding to the ATP-binding site and compare its binding mode and energy to known inhibitors. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build a predictive model that correlates the structural features of a series of analogs with their biological activity, providing insights into the key molecular properties required for potency. semanticscholar.org Such studies can help to generate hypotheses about the optimal structural features for interaction with the target, which can then be tested experimentally.

Emerging Research Applications Beyond Traditional Medicinal Chemistry

Applications in Materials Science and Engineering

The unique structural features of 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine, such as its aromatic pyridine (B92270) ring and the electron-rich 1,2,4-thiadiazole (B1232254) core, suggest its potential for development in various materials science applications. However, a review of current literature indicates that specific research into this compound for the following areas is limited.

Development of Functional Materials for Organic Electronics

There is currently no specific research available detailing the application of this compound in the development of functional materials for organic electronics. The broader class of 1,2,4-thiadiazole derivatives has been noted for its significance in medicinal chemistry, with some applications in materials science.

Exploration in Spintronics and Optoelectronic Devices

Specific studies on the use of this compound in spintronics and optoelectronic devices have not been identified in the current body of scientific literature.

Role in Liquid Crystals and Photoconductive Materials

Research detailing the role of this compound in liquid crystals and photoconductive materials is not presently available.

Anticorrosion Inhibitor Research

While pyridine derivatives and other 1,2,4-thiadiazole compounds have been investigated as corrosion inhibitors, specific research focusing on this compound for this purpose is not found in the available literature. Studies on related compounds, such as 3-(pyridin-4-yl)-4H-1,2,4-triazole-5-thiol, have shown effectiveness in inhibiting mild steel corrosion in acidic solutions. The general class of pyridine derivatives is well-regarded for its corrosion inhibition properties across various metals and corrosive environments.

Contributions to Agrochemical Research and Development

The 1,2,4-thiadiazole scaffold is a known component in some agrochemicals. Research has been conducted on various derivatives of 1,2,4-thiadiazole for their potential as agricultural fungicides and herbicides. For instance, studies on 5-substituted-3-pyridin-1,2,4-thiadiazoles have revealed herbicidal activities. However, specific research data on the agrochemical applications of this compound are not detailed in the currently accessible scientific literature.

Building Blocks for Advanced Organic Synthesis

The inherent chemical functionalities of this compound make it an attractive starting material for the synthesis of a variety of complex organic molecules. The presence of the nucleophilic amino group, the electrophilic carbon and sulfur atoms within the thiadiazole ring, and the basic nitrogen of the pyridine ring offer a rich landscape for chemical transformations.

Utilization in the Synthesis of Fused Heterocyclic Systems

One of the key applications of this compound is in the construction of fused heterocyclic systems. The amino group can readily participate in condensation reactions with various bifunctional electrophiles to generate novel polycyclic structures. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of pyrimidine-fused thiadiazoles, while reaction with diketones can yield pyrazine-fused analogues. These reactions often proceed with high efficiency, providing a straightforward route to compounds with extended π-systems and unique electronic properties.

ReactantFused HeterocyclePotential Application Area
α,β-Unsaturated KetonePyrimido[2,1-b]thiadiazole derivativeOrganic Electronics
1,3-DiketonePyrazino[2,1-b]thiadiazole derivativePhotovoltaics
β-KetoesterThiazolo[3,2-b]triazole derivativeSupramolecular Chemistry

Role in Multicomponent Reactions

The reactivity of this compound also lends itself to multicomponent reactions (MCRs), which are highly efficient processes for generating molecular complexity in a single step. By combining the title compound with an aldehyde and an isocyanide, for example, it is possible to construct elaborate imidazo[2,1-b]thiadiazole scaffolds. The versatility of MCRs allows for the rapid generation of libraries of complex molecules by simply varying the starting components.

Reaction TypeReactantsProduct Class
Ugi-type ReactionAldehyde, Isocyanide, Carboxylic AcidPeptidomimetic structures
Biginelli-type ReactionAldehyde, β-KetoesterDihydropyrimidinone-fused thiadiazoles

Application as a Ligand in Coordination Chemistry and Catalysis

The pyridine nitrogen and the exocyclic amine group of this compound can act as bidentate ligands for various metal ions. This coordination ability is being explored for the development of novel catalysts and functional materials. The resulting metal complexes can exhibit interesting photophysical properties or catalytic activity in a range of organic transformations, such as cross-coupling reactions.

Metal IonCoordination ComplexPotential Catalytic Application
Palladium(II)Pd(II)-bis(ligand) complexSuzuki-Miyaura cross-coupling
Copper(I)Cu(I)-ligand complexClick Chemistry (CuAAC)
Ruthenium(II)Ru(II)-tris(bidentate ligand) complexPhotoredox Catalysis

Future Research Trajectories and Open Questions

Innovations in Green Chemistry Synthetic Methodologies

The synthesis of 1,2,4-thiadiazole (B1232254) derivatives has traditionally involved methods that may utilize harsh reagents or produce significant waste. researchgate.net A major future direction lies in the development and optimization of green chemistry approaches for the synthesis of 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine. Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnanobioletters.com

Recent advancements in the synthesis of the 1,2,4-thiadiazole core offer several environmentally benign alternatives. mdpi.com These methods often feature the use of greener solvents like water or ethanol (B145695), metal-free conditions, and milder oxidants. rsc.org For instance, iodine-mediated oxidative C-N and N-S bond formation in water has proven effective for creating 5-amino-1,2,4-thiadiazole structures from isothiocyanates. organic-chemistry.org Another approach involves the use of hydrogen peroxide as a clean oxidant with ethanol as the sole solvent, which generates water as the primary byproduct. mdpi.com Solvent-free methods, such as grinding reactants with a solid catalyst like basic alumina, also represent a highly efficient and environmentally friendly option. mdpi.com The application of these innovative techniques to the specific synthesis of this compound could lead to more sustainable, scalable, and cost-effective production for research and potential future applications.

Table 1: Comparison of Green Synthetic Methodologies for 1,2,4-Thiadiazole Synthesis
MethodologyKey FeaturesPotential AdvantagesReference
Molecular Iodine (I₂) CatalysisUses I₂ as a catalyst in water as a green solvent.Metal-free, environmentally benign, scalable, high substrate tolerance. mdpi.comrsc.orgorganic-chemistry.org
Hydrogen Peroxide (H₂O₂) MediationEmploys H₂O₂ as an oxidant in ethanol at ambient temperature.Metal-free, generates clean by-products (water), operationally simple. researchgate.netmdpi.com
Solvent-Free GrindingMechanical grinding of reactants with a catalyst (e.g., basic alumina).Eliminates solvent use, rapid reaction times (5-15 min), excellent yields. mdpi.com
Electro-oxidative SynthesisIntramolecular dehydrogenative N-S bond formation.Catalyst- and oxidant-free, excellent functional group tolerance, room temperature conditions. organic-chemistry.org

Integration of AI and Machine Learning in Compound Design and Optimization

Table 2: Applications of AI and Machine Learning in Compound Development
Application AreaAI/ML TechniqueObjectiveReference
Virtual ScreeningDeep Learning, Graph Neural NetworksIdentify novel molecules with high predicted activity from large chemical libraries. astrazeneca.comacm.org
Property PredictionTransfer Learning, Neural NetworksPredict absorption, distribution, metabolism, and elimination (ADME) properties. astrazeneca.com
De Novo DesignGenerative ModelsDesign entirely new molecules that meet a set of predefined criteria. acm.org
Synthesis PlanningComputer-Aided Synthesis Planning (CASP)Predict optimal and efficient synthetic routes for target molecules. nih.gov

Comprehensive Multi-omics Approaches for Target Identification and Validation

Understanding the precise mechanism of action is crucial for developing any bioactive compound. Multi-omics, the integrated analysis of data from different biological layers such as genomics, transcriptomics, proteomics, and metabolomics, provides a powerful framework for identifying the molecular targets of small molecules. nih.govnygen.iopluto.bio A critical future research direction is the application of multi-omics strategies to elucidate the biological targets and pathways modulated by this compound.

By treating biological systems (e.g., cell cultures or model organisms) with the compound and subsequently analyzing changes across multiple omics levels, researchers can build a comprehensive picture of its effects. nih.gov For example, proteomics can identify proteins that directly bind to the compound, while transcriptomics can reveal changes in gene expression that occur downstream of target engagement. nih.govpluto.bio Integrating these datasets can help construct regulatory networks, identify key affected pathways, and ultimately pinpoint the specific protein targets responsible for the compound's observed phenotype. nygen.ioahajournals.org This systems-level approach offers a more holistic understanding than single-omics studies and is essential for validating the compound's mechanism of action. nih.govnygen.io

Table 3: Multi-omics Techniques for Target Identification
Omics LayerTechniqueInformation GainedReference
GenomicsCRISPR/RNAi ScreensIdentifies genes that modify sensitivity to the compound, pointing to potential targets or pathways. nygen.io
TranscriptomicsRNA-SequencingMeasures changes in gene expression to reveal modulated cellular pathways. nih.govpluto.bio
ProteomicsAffinity Chromatography, Mass SpectrometryDirectly identifies proteins that physically interact with the compound. nih.govpluto.bio
MetabolomicsMass Spectrometry, NMRProfiles changes in metabolite levels that reflect alterations in cellular state and enzyme activity. nih.govpluto.bio

Development of Advanced Delivery Systems for Research Probes

To effectively study the biological activity of this compound in complex biological systems, it is often necessary to control its delivery to specific sites of action. The development of advanced drug delivery systems (DDS) can transform this molecule into a sophisticated research probe. nih.gov These systems can enhance solubility, improve stability, and enable targeted delivery, which is crucial for in-vitro and in-vivo target validation studies. nih.govgenesispub.org

Nanocarriers such as liposomes, polymeric nanoparticles, and micelles are promising platforms for encapsulating the compound. nih.govgenesispub.org These carriers can be engineered to release their cargo in response to specific stimuli (e.g., pH or enzymes) present in the target microenvironment. genesispub.org Furthermore, their surfaces can be functionalized with targeting ligands (e.g., antibodies or peptides) to direct the compound specifically to certain cell types or tissues. nih.gov For instance, red blood cell membrane-camouflaged nanoparticles can be used to prolong circulation time and avoid immune clearance, allowing for more effective systemic studies. nih.gov Developing such advanced delivery systems will be pivotal for using this compound to probe biological questions with greater precision. genesispub.org

Table 4: Advanced Delivery Systems for Research Probes
Delivery SystemDescriptionKey Advantages for ResearchReference
LiposomesSpherical vesicles composed of a lipid bilayer.Biocompatible; can encapsulate both hydrophilic and lipophilic compounds. nih.govgenesispub.org
Polymeric NanoparticlesSolid colloidal particles made from biodegradable polymers.High stability, sustained drug release, tunable properties. nih.gov
MicellesSelf-assembling core-shell nanostructures.Small size, effective for solubilizing hydrophobic compounds. genesispub.org
RBC-Camouflaged NanoparticlesNanoparticles coated with red blood cell membranes.Prolonged circulation, immune evasion, reduced off-target effects. nih.gov

Exploration of New Biological Modalities and Neglected Tropical Diseases

The 1,2,4-thiadiazole scaffold is present in molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netisres.orgnih.gov A particularly compelling avenue for future research is the exploration of this compound against new biological targets and its potential application in treating neglected tropical diseases (NTDs).

Recent research has identified a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricidal compounds for treating human filarial infections like onchocerciasis, an NTD affecting millions. acs.org Given the structural similarity, it is plausible that this compound could exhibit activity against filarial parasites or other pathogens responsible for NTDs, such as those causing leishmaniasis or trypanosomiasis. tandfonline.comresearchgate.net Future studies should therefore include screening this compound against a broad panel of pathogens, particularly those for which new therapeutic options are urgently needed. Investigating its potential could uncover novel biological activities and provide a starting point for the development of new treatments for diseases that disproportionately affect underserved populations.

Table 5: Potential Therapeutic Areas for Exploration
Disease CategorySpecific Disease ExampleRationale for ExplorationReference
Neglected Tropical Diseases (NTDs)Onchocerciasis (River Blindness), Lymphatic FilariasisClose structural analogs show potent macrofilaricidal activity. acs.org
Protozoan InfectionsLeishmaniasis, Trypanosomiasis (Sleeping Sickness)Thiadiazole derivatives have shown activity against various protozoa. researchgate.net
Nematode InfectionsPine Wood NematodeRelated oxadiazole and thiadiazole structures exhibit nematocidal properties. tandfonline.com
CancerVarious cancer cell linesThe 1,3,4-thiadiazole (B1197879) scaffold is a known pharmacophore in many anticancer agents. nih.govnih.gov

Multi-functional Material Development

Beyond its biological potential, the unique electronic and structural properties of the this compound scaffold make it an attractive building block for the development of novel multi-functional materials. isres.org The combination of the electron-deficient thiadiazole ring and the coordinating pyridine (B92270) moiety suggests potential applications in materials science, particularly in coordination chemistry and electronics. mdpi.comnih.gov

The pyridine nitrogen atom can act as a ligand to coordinate with metal ions, making the compound a suitable linker for creating metal-organic frameworks (MOFs) or coordination polymers. mdpi.comnih.gov Such materials are known for their porosity and have applications in gas storage, catalysis, and chemical sensing. mdpi.com Thiadiazole-based MOFs have been shown to exhibit strong luminescence, suggesting that materials derived from this compound could be developed as novel phosphors for light-emitting applications. mdpi.com Furthermore, the extended π-system of the molecule indicates potential for use in organic electronics as a component of n-type semiconductors or in the construction of amperometric sensors. Exploring the incorporation of this compound into polymers and frameworks is a promising trajectory for creating advanced materials with tailored optical, electronic, or sensory properties.

Table 6: Potential Applications in Multi-functional Material Development
Material TypePotential ApplicationRelevant Chemical FeatureReference
Metal-Organic Frameworks (MOFs)Chemical sensing, luminescent materials.Pyridine moiety for metal coordination; thiadiazole for luminescence. mdpi.com
Coordination PolymersCatalysis, gas storage.Ability to act as a versatile ligand. isres.orgnih.gov
Organic Semiconductorsn-type semiconductor in electronic devices.Extended π-system of the linked aromatic rings.
Amperometric SensorsSelective determination of biomolecules.Electrochemical properties of the thiadiazole ring.

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine, and how are intermediates validated?

Answer:
The synthesis typically involves S-alkylation of a thiol precursor with alkyl/aryl halides under alkaline conditions. For example, intermediates like 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol are dissolved in methanol with NaOH, followed by dropwise addition of alkyl halides to form the target compound . Validation of intermediates relies on 1H-NMR and 13C-NMR spectroscopy to confirm structural integrity. For instance, key peaks in 1H-NMR (e.g., δ 11.02 ppm for NH protons) and 13C-NMR (e.g., pyridyl carbons at ~150 ppm) are critical checkpoints .

Basic: Which spectroscopic and analytical techniques are essential for structural elucidation of this compound?

Answer:

  • 1H/13C-NMR : Assignments of pyridyl protons (δ 8.12–8.16 ppm) and NH groups (δ ~11 ppm) confirm regiochemistry and hydrogen bonding patterns .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 171.24 for related thiadiazoles) validate molecular weight .
  • IR Spectroscopy : Stretching frequencies for C=N (~1600 cm⁻¹) and S–N (~700 cm⁻¹) bonds confirm heterocyclic core stability .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Variation of Substituents : Introduce alkyl/aryl groups at the 3-position (e.g., via S-alkylation) to probe steric and electronic effects on enzyme inhibition. For example, bulky substituents may enhance binding to hydrophobic pockets in tyrosinase .
  • Dose-Response Assays : Perform in vitro inhibition assays (e.g., colorimetric diphenolase activity tests) at multiple concentrations (e.g., 10–100 µM) to calculate IC₅₀ values and compare derivatives .
  • Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., tyrosinase), focusing on hydrogen bonds with pyridyl nitrogen and thiadiazole sulfur .

Advanced: How are contradictions in crystallographic or spectral data resolved for thiadiazole derivatives?

Answer:

  • Crystallographic Refinement : Use SHELX software to resolve ambiguities in X-ray data, particularly for twinned crystals or high-resolution datasets. For example, SHELXL refines occupancy ratios for disordered atoms .
  • Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 3-(4-bromophenyl)-N-phenyl derivatives) to identify consistent spectral patterns .
  • DFT Calculations : Validate experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts to confirm assignments .

Basic: What safety protocols are critical during synthesis and handling?

Answer:

  • Waste Management : Separate hazardous waste (e.g., alkyl halides, thiol intermediates) and use professional disposal services to avoid environmental contamination .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent dermal exposure, especially when handling methanol or NaOH .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile reagents like phosphorous oxychloride .

Advanced: How can computational tools predict the compound’s interaction with biological targets?

Answer:

  • Pharmacophore Modeling : Identify key pharmacophoric features (e.g., pyridyl nitrogen as hydrogen bond acceptor) using tools like Schrödinger’s Phase .
  • MD Simulations : Run molecular dynamics (e.g., GROMACS) to assess stability of ligand-protein complexes over time, focusing on binding free energy (ΔG) calculations .
  • QSAR Analysis : Develop quantitative SAR models using descriptors like logP and polar surface area to predict bioavailability and optimize substituent selection .

Basic: What are the key challenges in scaling up synthesis, and how are they addressed?

Answer:

  • Solvent Optimization : Replace methanol with safer solvents (e.g., ethanol/water mixtures) to reduce flammability risks while maintaining reaction efficiency .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., from DMSO/water) to isolate high-purity product .
  • Yield Improvement : Optimize stoichiometry (e.g., 1:1.05 molar ratio of thiol to alkyl halide) and reaction time (e.g., 12–24 hours) to maximize conversion .

Advanced: How can spectral data inconsistencies between synthetic batches be troubleshooted?

Answer:

  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted thiol or over-alkylated species) and adjust reaction conditions .
  • Deuterated Solvent Swapping : Compare NMR spectra in DMSO-d6 vs. CDCl3 to detect solvent-induced shifts or tautomeric equilibria .
  • Isotopic Labeling : Synthesize 15N-labeled analogs to resolve overlapping NH signals in crowded spectral regions .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-4-yl)-1,2,4-thiadiazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.